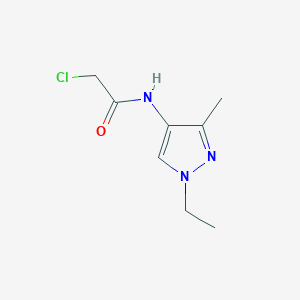2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide
CAS No.: 957514-01-1
Cat. No.: VC3847182
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 957514-01-1 |
|---|---|
| Molecular Formula | C8H12ClN3O |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) |
| Standard InChI Key | IFCPJCYZNMTQGO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |
| Canonical SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide, reflecting its core structure:
-
A pyrazole ring (1H-pyrazol-4-yl) substituted with an ethyl group at position 1 and a methyl group at position 3.
-
An acetamide group (-NH-C(=O)-CH₂Cl) attached to the pyrazole’s 4-position, featuring a chlorine atom at the α-carbon .
Table 1: Chemical Identity Data
The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance .
Physicochemical Properties
Computed and Experimental Properties
The compound’s physicochemical profile is critical for predicting its behavior in synthetic and biological systems:
Table 2: Key Physicochemical Parameters
The moderate lipophilicity (XLogP3-AA: 0.7) suggests reasonable membrane permeability, while the polar surface area (55.6 Ų) indicates potential solubility in polar aprotic solvents .
Synthesis and Production
Methodological Gaps and Inferences
-
Nucleophilic Substitution: Reaction of chloroacetyl chloride with substituted pyrazole amines under basic conditions (e.g., triethylamine in dichloromethane).
-
Coupling Reactions: Use of carbodiimide coupling agents to link carboxylic acid derivatives to amine-functionalized pyrazoles .
Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary .
Chemical Reactivity and Stability
Functional Group Reactivity
-
Chloroacetamide Moiety: The α-chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling derivatization.
-
Pyrazole Ring: The aromatic system participates in electrophilic substitution, particularly at the less hindered 5-position .
-
Amide Group: Hydrolysis under acidic or basic conditions yields carboxylic acid and amine byproducts .
Stability Considerations
The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture or UV light, necessitating storage in inert, opaque containers .
Applications and Research Findings
Investigational Uses
-
Agrochemical Research: Chloroacetamide derivatives are explored as herbicidal agents due to their inhibition of fatty acid elongation in plants .
-
Pharmaceutical Intermediates: The pyrazole-acetamide scaffold is a precursor in kinase inhibitor development, targeting enzymes like JAK3 and BTK .
Biological Activity
Preliminary in vitro studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though mechanisms remain unelucidated .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume